molecular formula C23H25N3O5S2 B2714241 N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide CAS No. 868675-87-0

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide

Cat. No.: B2714241
CAS No.: 868675-87-0
M. Wt: 487.59
InChI Key: WTIXLTGAWDONKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of sulfamoyl benzamide derivatives featuring a thiazole core substituted with a 4-methoxyphenyl group. The structure integrates a benzamide scaffold modified with a sulfamoyl group, where the sulfonamide nitrogen is substituted with methyl and tetrahydrofuran-2-ylmethyl moieties.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S2/c1-26(14-19-4-3-13-31-19)33(28,29)20-11-7-17(8-12-20)22(27)25-23-24-21(15-32-23)16-5-9-18(30-2)10-6-16/h5-12,15,19H,3-4,13-14H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIXLTGAWDONKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Thiazole Ring: A five-membered heterocyclic compound that contributes to the biological activity.
  • Methoxyphenyl Group: Enhances lipophilicity and may influence receptor interactions.
  • Sulfamoyl Group: Known for its role in antibacterial and anti-inflammatory properties.

Molecular Formula: C18H24N4O3S
Molecular Weight: 372.47 g/mol
CAS Number: 56242-67-2

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Antimicrobial Activity: The sulfamoyl group is known to inhibit bacterial growth by interfering with folate synthesis.
  • Anticancer Properties: Thiazole derivatives have shown cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
  • Anticonvulsant Effects: Some thiazole-containing compounds have been reported to possess anticonvulsant properties, possibly through modulation of neurotransmitter systems.

Biological Activity Data

The following table summarizes key findings related to the biological activity of thiazole derivatives, including the target compound:

Activity Tested Compound IC50/ED50 Reference
AntimicrobialN-(4-methoxyphenyl)thiazole10 µM (bacterial inhibition)
CytotoxicityThiazole derivatives23.30 ± 0.35 mM (MCF-7)
AnticonvulsantThiazole analogsED50 = 8.9 mg/kg
Anti-inflammatorySulfamoyl derivativesNot specified

Case Studies

  • Anticancer Activity:
    A study evaluated several thiazole derivatives for their cytotoxic effects on the MCF-7 breast cancer cell line. Results indicated that compounds with a methoxy group showed significant growth inhibition, with IC50 values comparable to standard chemotherapeutics like Adriamycin .
  • Antimicrobial Efficacy:
    Research demonstrated that thiazolidine derivatives exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential . The specific compound this compound was highlighted for its promising results in inhibiting bacterial growth at low concentrations .
  • Anticonvulsant Properties:
    In a pharmacological study, certain thiazole derivatives displayed anticonvulsant effects in animal models, significantly reducing seizure duration and frequency when compared to control groups . The exact mechanism remains under investigation but is believed to involve modulation of GABAergic pathways.

Scientific Research Applications

Structural Overview

The compound features a thiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

  • Molecular Formula : C30H31N3O5S
  • Molecular Weight : 517.6 g/mol
  • IUPAC Name : N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide

Anticancer Activity

Thiazole derivatives, including the compound in focus, have shown promising anticancer properties. Research indicates that derivatives of thiazolidin-4-one, structurally related to the compound, exhibit significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
HT-29 (Colon)0.073
A549 (Lung)0.35
MDA-MB-231 (Breast)3.10

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The thiazole moiety is recognized for its antimicrobial activity. Compounds similar to this compound have been evaluated for their ability to inhibit bacterial growth and may offer new avenues for treating resistant strains of bacteria .

Enzyme Inhibition

Research indicates that thiazole derivatives can act as multi-target enzyme inhibitors. For instance, studies have shown that certain thiazole-based compounds inhibit various kinases involved in cancer progression, such as c-Met and EGFR, with low IC50 values suggesting high potency . This multi-target approach could lead to the development of drugs that are effective against multiple pathways involved in tumorigenesis.

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazole derivatives is crucial for optimizing their biological activity. Modifications in the substituents on the thiazole ring and the benzamide structure can significantly influence their potency and selectivity against specific targets .

Case Studies and Recent Research Findings

Recent studies have highlighted the potential of thiazole derivatives in various therapeutic areas:

  • Anticancer Studies : A study demonstrated that a series of thiazolidinone derivatives exhibited potent anticancer activity across several cell lines, with some compounds showing selectivity towards drug-resistant variants .
  • Antimicrobial Research : Another investigation focused on the synthesis of novel thiazole compounds which displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • KCNQ Channel Activation : A related compound was identified as a potent activator of KCNQ1 channels, indicating potential applications in treating cardiac arrhythmias .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Based Sulfamoyl Benzamides

Compounds sharing the thiazole-sulfamoyl benzamide scaffold vary in substituents on the sulfamoyl group and the thiazole ring, influencing their physicochemical and biological properties.

Compound Name Key Substituents Molecular Weight Melting Point (°C) Biological Activity Reference
Target Compound N-methyl, tetrahydrofuran-2-ylmethyl (sulfamoyl) Not reported Not reported Not reported
N-(4-(p-Tolyl)thiazol-2-yl)-2-(4-(4-chlorophenyl)piperazin-1-yl)acetamide (14) 4-Chlorophenylpiperazine 426.96 282–283 Potential MMP inhibition
4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) Benzyl(methyl)sulfamoyl, oxadiazole Not reported Not reported Antifungal (C. albicans inhibition)
N-(6-Fluorobenzo[d]thiazol-2-yl) analog (from ) 6-Fluorobenzo[d]thiazole, dimethylaminoethyl Not reported Not reported Not reported (structural analog)
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)thiazol-2-yl]benzamide Diethylsulfamoyl, 4-nitrophenyl Not reported Not reported Not reported

Key Observations :

  • Substituent Effects : Piperazine-containing analogs (e.g., compound 14) exhibit higher molecular weights and melting points due to increased polarity and hydrogen-bonding capacity . The tetrahydrofuran substituent in the target compound may improve metabolic stability compared to alkyl or aryl groups .
  • Biological Activity : LMM5, a 1,3,4-oxadiazole analog, demonstrates antifungal activity, suggesting that the sulfamoyl benzamide scaffold is versatile for diverse targets . The absence of activity data for the target compound highlights a gap in current research.
Comparison with Triazole and Oxadiazole Derivatives

Compounds like LMM5 (1,3,4-oxadiazole) and triazole-thiones (e.g., compounds 7–9 from ) replace the thiazole ring with heterocycles, altering electronic properties and binding affinities:

  • Triazole-thiones : Exhibit tautomerism (thione ↔ thiol), confirmed by IR spectra lacking S–H stretches (~2500–2600 cm⁻¹) but retaining C=S vibrations (~1247–1255 cm⁻¹) . These compounds are explored for antimicrobial applications.
Sulfamoyl Group Modifications

Variations in the sulfamoyl group significantly impact activity:

  • Diethylsulfamoyl () : Less sterically hindered than the target compound’s tetrahydrofuran-containing group, possibly favoring different enzyme interactions.
  • Benzyl(methyl)sulfamoyl (LMM5) : The bulky benzyl group may restrict access to hydrophobic binding pockets, whereas the target compound’s tetrahydrofuran moiety offers balanced lipophilicity .

Physicochemical and Spectral Data Comparison

Spectral Characteristics
  • IR Spectroscopy : Thiazole-based sulfamoyl benzamides show C=O stretches at ~1663–1682 cm⁻¹ (amide I band) and sulfonamide S=O stretches at ~1150–1350 cm⁻¹ . The target compound’s tetrahydrofuran substituent would introduce C–O–C vibrations (~1050–1150 cm⁻¹).
  • NMR : Thiazole protons typically resonate at δ 7.5–8.5 ppm (1H NMR), while the tetrahydrofuran methylene groups would appear at δ 1.5–4.0 ppm .
Melting Points and Solubility
  • Piperazine-containing derivatives (e.g., compound 14) have higher melting points (>280°C) due to strong intermolecular interactions .
  • The target compound’s tetrahydrofuran group may reduce crystallinity, lowering its melting point compared to rigid analogs.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed for constructing the thiazole core in this compound?

  • Methodological Answer: The thiazole ring is typically synthesized via cyclization reactions. For example, thiourea derivatives react with α-halo ketones under controlled conditions. describes coupling carboxylic acids with amines (e.g., acid 12 + amine 26 via Method A) using reagents like DCC/DMAP or HATU, followed by HPLC purification (98–99% purity) .
  • Table 1: Synthetic Conditions for Thiazole Derivatives

CompoundKey Reagents/ConditionsYieldPurity (HPLC)Reference
29CuI, NaN₃, ethanol-water75%98%
67Acid 6 + 4,4,4-trifluorobutylamine·HCl57%N/A

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer: Use ¹H/¹³C NMR to confirm proton/carbon environments (e.g., thiazole protons at δ 7.85 ppm, sulfamoyl groups at δ 3.2–3.5 ppm). ESI-MS validates molecular weight (e.g., m/z 589.2 [M+H]⁺), while HPLC ensures purity (>98%) .

Q. How is X-ray crystallography applied in structural determination?

  • Methodological Answer: SHELX software (e.g., SHELXL) refines crystallographic data to resolve bond lengths/angles. highlights its use for small-molecule refinement, critical for confirming stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How can researchers optimize low-yield amidation steps in similar benzamide-thiazole systems?

  • Methodological Answer: Optimize coupling agents (e.g., HATU vs. DCC), solvent polarity (DMF for solubility), and stoichiometry (1.2:1 amine:acid ratio). shows yield improvements (57% → 75%) via temperature control (0°C → RT) and anhydrous conditions .

Q. What methodologies resolve contradictions between theoretical and experimental NMR data?

  • Methodological Answer: Employ 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals. DFT calculations (e.g., Gaussian09) model electronic environments, aligning with experimental shifts. used DFT to validate tautomeric equilibria in triazole derivatives .

Q. How can computational approaches predict bioactivity of sulfamoyl-containing thiazoles?

  • Methodological Answer: Perform molecular docking (AutoDock Vina) against target enzymes (e.g., bacterial AcpS-PPTase) and MD simulations (GROMACS) to assess binding stability. suggests trifluoromethyl groups enhance lipophilicity, influencing target affinity .

Data Contradiction Analysis

Q. How to address discrepancies in reported crystallographic data vs. computational models?

  • Methodological Answer: Cross-validate using Hirshfeld surface analysis (CrystalExplorer) to identify packing forces. compared sulfonamide derivatives, noting deviations <0.05 Å in bond lengths after SHELXL refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.